2,2,5-Trimethyl-5-P-tolyl-tetrahydro-furan
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Overview
Description
2,2,5-Trimethyl-5-P-tolyl-tetrahydro-furan is an organic compound with the molecular formula C14H20O and a molecular weight of 204.315 g/mol . This compound is part of the tetrahydrofuran family, which is known for its versatile applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-5-P-tolyl-tetrahydro-furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,5-trimethyl-1,3-dioxane with a suitable aryl compound in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-5-P-tolyl-tetrahydro-furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, hydroxylated derivatives
Scientific Research Applications
2,2,5-Trimethyl-5-P-tolyl-tetrahydro-furan has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological pathways and as a potential bioactive compound.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-5-P-tolyl-tetrahydro-furan involves its interaction with specific molecular targets and pathways. It may act as a ligand binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: Similar in structure but lacks the P-tolyl group.
2,2,4-Trimethyl-4-P-tolyl-6-trityl-1,2,3,4-tetrahydro-quinoline: Contains additional functional groups and a more complex structure.
Uniqueness
2,2,5-Trimethyl-5-P-tolyl-tetrahydro-furan is unique due to its specific structural features, such as the presence of the P-tolyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2,2,5-trimethyl-5-(4-methylphenyl)oxolane |
InChI |
InChI=1S/C14H20O/c1-11-5-7-12(8-6-11)14(4)10-9-13(2,3)15-14/h5-8H,9-10H2,1-4H3 |
InChI Key |
ZWDJFILLTDNMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(O2)(C)C)C |
Origin of Product |
United States |
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